5-Iodo-1-methyl-1H-tetrazole
Overview
Description
5-Iodo-1-methyl-1H-tetrazole is a halogenated heterocyclic compound with the molecular formula C2H3IN4 and a molecular weight of 209.98 g/mol . This compound is part of the tetrazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.
Mechanism of Action
Target of Action
Tetrazoles, in general, have been used as bioisosteric replacements for carboxylic acids in medicinal chemistry . They act as versatile pharmacophores due to the presence of multiple nitrogen atoms in their structure .
Mode of Action
Tetrazoles are known to exhibit biological activity due to their structural similarity to carboxylic acids . They can interact with biological targets in a similar manner to carboxylic acids, leading to similar biological effects .
Biochemical Pathways
Tetrazoles are known to play an important role in various fields such as coordination chemistry as ligands, material science as explosives, and photography .
Pharmacokinetics
Tetrazoles are known to be stable over a wide ph range and are also stable to various oxidizing and reducing agents . This stability could potentially influence the bioavailability of 5-Iodo-1-methyl-1H-tetrazole.
Result of Action
Tetrazoles are known to display similar biological activity to carboxylic acids due to closely related physiochemical properties .
Action Environment
Tetrazoles are known to be stable over a wide ph range and are also stable to various oxidizing and reducing agents . These properties suggest that this compound could potentially maintain its action and efficacy in various environmental conditions.
Biochemical Analysis
Biochemical Properties
5-Iodo-1-methyl-1H-tetrazole plays a significant role in biochemical reactions, primarily due to its ability to act as a bioisosteric replacement for carboxylic acids. This property allows it to interact with enzymes, proteins, and other biomolecules in a manner similar to carboxylic acids. For instance, it can bind to enzyme active sites, potentially inhibiting or modifying enzyme activity. The tetrazole ring’s nitrogen atoms can form hydrogen bonds with amino acid residues in proteins, influencing protein structure and function. Additionally, the iodine atom in this compound can participate in halogen bonding, further affecting its interactions with biomolecules .
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, potentially altering gene expression and cellular metabolism. For example, the compound may inhibit specific kinases or phosphatases, leading to changes in phosphorylation states of proteins involved in signaling cascades. This can result in altered cellular responses, such as changes in cell proliferation, differentiation, or apoptosis. The impact of this compound on gene expression can also lead to modifications in the production of proteins involved in metabolic pathways, further influencing cellular function .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to enzyme active sites, either inhibiting or activating enzyme activity. This binding can occur through hydrogen bonding, halogen bonding, or hydrophobic interactions. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, resulting in altered protein production and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under a wide range of pH conditions and is resistant to oxidation and reduction. Prolonged exposure to extreme conditions, such as high temperatures or strong acids/bases, can lead to its degradation. Over time, the degradation products of this compound may exhibit different biochemical properties, potentially affecting cellular function in long-term studies. In vitro and in vivo studies have shown that the compound’s stability allows for sustained biological activity over extended periods .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, such as hepatotoxicity or nephrotoxicity, due to its interactions with critical enzymes and proteins in these organs. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. It is essential to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may exhibit different biological activities. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways. For example, it may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transporters, such as organic anion transporters or amino acid transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can also be affected by its binding to plasma proteins, which can modulate its bioavailability and overall pharmacokinetics .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through interactions with targeting sequences or binding proteins. These interactions can influence the compound’s activity and function within different subcellular compartments. For example, this compound may exert its effects on gene expression by localizing to the nucleus and interacting with transcription factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1-methyl-1H-tetrazole typically involves the iodination of 1-methyl-1H-tetrazole. One common method includes the reaction of 1-methyl-1H-tetrazole with iodine in the presence of an oxidizing agent such as potassium permanganate and sulfuric acid . The reaction is carried out in an aqueous medium, and the product is isolated through crystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to produce high-quality compounds .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-1-methyl-1H-tetrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Coupling Reactions: It can be used in coupling reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or other nucleophiles in polar solvents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Coupling: Catalysts such as palladium or copper are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted tetrazoles, which can have different functional groups depending on the reagents used .
Scientific Research Applications
5-Iodo-1-methyl-1H-tetrazole has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 5-Iodo-2-methyl-1H-imidazole
- 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole
- 3-Iodo-2-methoxy-5-methylpyridine
Uniqueness
5-Iodo-1-methyl-1H-tetrazole is unique due to its specific halogenation pattern and the presence of the tetrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable in various applications .
Properties
IUPAC Name |
5-iodo-1-methyltetrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3IN4/c1-7-2(3)4-5-6-7/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTGKPZHBAAUIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3IN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20557682 | |
Record name | 5-Iodo-1-methyl-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20557682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33452-18-5 | |
Record name | 5-Iodo-1-methyl-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20557682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-iodo-1-methyl-1H-1,2,3,4-tetrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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